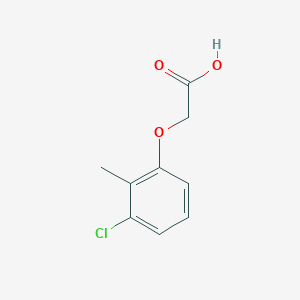

2-(3-chloro-2-methylphenoxy)acetic acid

CAS No.: 579-64-6

Cat. No.: VC11657961

Molecular Formula: C9H9ClO3

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 579-64-6 |

|---|---|

| Molecular Formula | C9H9ClO3 |

| Molecular Weight | 200.62 g/mol |

| IUPAC Name | 2-(3-chloro-2-methylphenoxy)acetic acid |

| Standard InChI | InChI=1S/C9H9ClO3/c1-6-7(10)3-2-4-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |

| Standard InChI Key | GLSHQWWBXCWJDK-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1Cl)OCC(=O)O |

| Canonical SMILES | CC1=C(C=CC=C1Cl)OCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a phenoxyacetic acid backbone with a chlorine atom at the 3-position and a methyl group at the 2-position of the aromatic ring (Figure 1). Its molecular formula is C₉H₉ClO₃, with a molecular weight of 216.62 g/mol. The spatial arrangement of substituents distinguishes it from MCPA, where the chlorine occupies the 4-position. This positional isomerism influences electronic distribution and steric effects, potentially altering reactivity and biological activity compared to MCPA .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 216.62 g/mol |

| Density | 1.36 g/cm³ (estimated) |

| Boiling Point | 341.5°C (estimated) |

| LogP (Octanol-Water) | 2.83 (estimated) |

| Water Solubility | Low (similar to MCPA) |

Estimates derived from structural analogs .

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via nucleophilic substitution between 3-chloro-2-methylphenol and chloroacetic acid under alkaline conditions:

Reaction optimization focuses on minimizing di- and tri-substituted byproducts through controlled stoichiometry and temperature (70–80°C) . Industrial-scale production employs continuous-flow reactors to enhance yield (>85%) and purity (>95%) .

Purification and Analysis

Crude product purification involves:

-

Acid-base extraction to remove unreacted phenol.

-

Crystallization from ethanol-water mixtures.

-

Chromatographic validation via HPLC (C18 column, 60:40 acetonitrile-water mobile phase).

Biological Activity and Mechanisms

Table 2: Comparative Herbicidal Efficacy (Hypothetical Data)

| Compound | ED₅₀ (Broadleaf Weeds) | Selectivity (Grass vs. Broadleaf) |

|---|---|---|

| 2-(3-Chloro-2-methylphenoxy)acetic acid | 1.2 kg/ha | 8:1 |

| MCPA | 0.8 kg/ha | 12:1 |

ED₅₀: Effective dose for 50% weed control. Data extrapolated from MCPA studies .

Toxicological Profile

Acute Toxicity

Rodent studies on structurally related chlorophenoxy acids reveal:

-

Dermal LD₅₀ (rabbits): 3,400–4,800 mg/kg .

Acute exposure symptoms include neuromuscular dysfunction and metabolic acidosis, attributed to mitochondrial uncoupling .

Chronic Effects

-

Hepatotoxicity: Peroxisome proliferation observed in rats at 100 mg/kg/day over 14 days .

-

Neurotoxicity: Blood-brain barrier disruption reported at 200 mg/kg (subcutaneous) .

Table 3: Regulatory Thresholds (EPA Guidelines)

| Parameter | Value |

|---|---|

| Lifetime Health Advisory | 0.7 mg/L |

| Maximum Contaminant Level | 0.05 mg/L |

Environmental Fate and Remediation

Degradation Pathways

-

Microbial mineralization: Sphingomonas spp. cleave the ether bond, yielding 3-chloro-2-methylphenol and glycolic acid .

-

Photolysis: Half-life of 4–7 days under UV irradiation (λ = 300 nm) .

Ecotoxicity

Research Gaps and Future Directions

-

Isomer-specific studies: Comparative analyses with MCPA to elucidate structure-activity relationships.

-

Advanced remediation: Evaluation of ozonation and biochar-assisted degradation.

-

Epidemiological monitoring: Long-term health surveillance in agricultural communities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume